1-(2,5-difluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
1-(2,5-difluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a thieno[3,2-d]pyrimidine core
Properties
IUPAC Name |
1-[(2,5-difluorophenyl)methyl]-3-phenylthieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F2N2O2S/c20-13-6-7-15(21)12(10-13)11-22-16-8-9-26-17(16)18(24)23(19(22)25)14-4-2-1-3-5-14/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UISYWUUMMQROMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=C(C=CC(=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-difluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,5-difluorobenzylamine with a thieno[3,2-d]pyrimidine precursor in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and pH, are carefully optimized to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
1-(2,5-difluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and phenyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are tailored to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated the potential of thienopyrimidine derivatives, including 1-(2,5-difluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, as inhibitors of protein kinases involved in cancer cell proliferation. These compounds exhibit selective cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
Case Study:
In a study published in Bioorganic & Medicinal Chemistry Letters, derivatives were tested against breast cancer cell lines. Results indicated that the compound effectively reduced cell viability by targeting specific kinases associated with tumor growth .
Anti-inflammatory Effects
Thienopyrimidine derivatives have also been investigated for their anti-inflammatory properties. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
Research Findings:
A review highlighted the anti-inflammatory effects of several thienopyrimidine derivatives. The compounds were shown to reduce inflammation in animal models of arthritis by modulating inflammatory pathways .
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions. Key synthetic strategies include:
- Stepwise Synthesis: Involves initial formation of the thienopyrimidine core followed by substitution reactions to introduce the difluorobenzyl and phenyl groups.
- Optimization Techniques: Continuous flow chemistry and automated synthesis methods are employed to enhance yield and purity during large-scale production .
Mechanism of Action
The mechanism of action of 1-(2,5-difluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets within cells. The compound may inhibit certain enzymes or receptors, leading to altered cellular processes and therapeutic effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(2,6-difluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione: A similar compound with a slight variation in the position of the fluorine atoms.
3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione: Lacks the difluorobenzyl group, providing a basis for comparison in terms of activity and properties.
Uniqueness
1-(2,5-difluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the 2,5-difluorobenzyl group, which can influence its chemical reactivity, biological activity, and overall properties. This structural feature may enhance its potential as a therapeutic agent compared to similar compounds .
Biological Activity
1-(2,5-Difluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core structure, which is known for its diverse biological activities. The presence of the difluorobenzyl group is significant as fluorinated compounds often exhibit enhanced metabolic stability and bioactivity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thieno[3,2-d]pyrimidine derivatives. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines including MCF-7 and A549 with IC50 values in the low micromolar range. The mechanism is believed to involve the inhibition of key enzymes involved in cell proliferation and survival pathways .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.09 |
| Compound B | A549 | 0.03 |
| Compound C | Colo-205 | 0.01 |
Antimicrobial Activity
Thieno[3,2-d]pyrimidine derivatives have also been evaluated for antimicrobial properties. In vitro studies showed that these compounds exhibit activity against various bacterial strains such as E. coli and S. aureus. The minimum inhibitory concentrations (MICs) ranged from 0.5 to 256 µg/mL depending on the specific derivative tested .
Table 2: Antimicrobial Activity
| Compound Name | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound D | E. coli | 32 |
| Compound E | S. aureus | 16 |
| Compound F | K. pneumoniae | 64 |
Anti-inflammatory Effects
The compound has shown promise in anti-inflammatory assays as well. Studies indicate that thieno[3,2-d]pyrimidines can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are implicated in various inflammatory diseases .
The biological activities of this compound may be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : Many thieno derivatives act as inhibitors of kinases and other enzymes crucial for cancer cell survival.
- Receptor Modulation : Some studies suggest that these compounds may modulate receptor activity involved in inflammation and cancer progression .
Case Studies
A recent study explored the synthesis and biological evaluation of a series of thieno[3,2-d]pyrimidines including our compound of interest. The results indicated a strong correlation between structural modifications (like fluorination) and enhanced biological activity against Plasmodium falciparum dihydrofolate reductase (DHFR), a target for antimalarial drug development .
Q & A
Q. What are the optimal synthetic routes for 1-(2,5-difluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, and how can reaction conditions be optimized?
The compound is typically synthesized via alkylation of a thieno[2,3-d]pyrimidine-2,4-dione core with 2,5-difluorobenzyl chloride. Key steps include:
- Reagent selection : Use potassium carbonate as a base in DMF to promote alkylation at position 1 of the pyrimidine ring .
- Purification : Crystallization from ethanol/water mixtures yields white crystalline solids. LC/MS (e.g., MH+ 356) and elemental analysis (N% ~11.8–12.0) confirm purity .
- Yield optimization : Adjust stoichiometry of alkylating agents (e.g., 1:1.2 molar ratio of core to benzyl chloride) and reflux time (2–3 hours) to mitigate side reactions .
Q. How can spectroscopic methods validate the structure of this compound?
- 1H NMR : Key signals include aromatic protons (7.27–7.57 ppm for Ar-H and thiazole CH), methylene protons (5.13–5.21 ppm for benzyl substituents), and NH protons (9.68–10.41 ppm for acetamide derivatives) .
- LC/MS : Molecular ion peaks (e.g., m/z 356) and fragmentation patterns confirm molecular weight and functional groups .
- Elemental analysis : Nitrogen content (~11.8%) matches theoretical values for C17H13N3O2S2 .
Q. What methodologies are used to evaluate its antimicrobial activity?
- Agar diffusion assay : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) strains, with zones of inhibition compared to reference drugs (e.g., Metronidazole, Streptomycin) .
- Minimum inhibitory concentration (MIC) : Serial dilution in broth cultures quantifies potency. Derivatives with 4-methylbenzyl substituents show enhanced activity against S. aureus (MIC ~2 µg/mL) .
Advanced Research Questions
Q. How do structural modifications at position 1 influence biological activity?
- Substituent effects : Alkylation at position 1 (e.g., benzyl vs. acetamide groups) reduces antimicrobial activity compared to the unsubstituted parent compound. For example, 4-methylbenzyl derivatives retain moderate activity against Candida albicans .
- SAR insights : Bulkier substituents may sterically hinder target binding, while electron-withdrawing groups (e.g., fluorine) enhance metabolic stability .
Q. What mechanistic insights explain its allosteric modulation of receptors (e.g., LHRH)?
- Kinetic studies : Compounds like TAK-013 (structurally analogous) increase the dissociation rate of labeled ligands (e.g., 125I-triptorelin) from receptors, indicative of allosteric inhibition .
- Molecular modeling : Methoxyurea side chains form intramolecular hydrogen bonds, improving membrane permeability and oral bioavailability. Docking studies suggest interactions with hydrophobic pockets in the LHRH receptor .
Q. How can synthesis be scaled for preclinical studies while maintaining yield and purity?
- Multi-step optimization : Hydrolysis of intermediates (e.g., ester to carboxylic acid) using KOH in THF/water, followed by Pd/C-catalyzed hydrogenation to reduce nitro groups (22.9% overall yield) .
- Chromatography : Use C18 columns for HPLC purification (25-minute cycle) to resolve closely related impurities .
Q. How can contradictory data on substituent effects be resolved?
- Comparative assays : Test derivatives under identical conditions (e.g., pH, inoculum size) to isolate structural contributions. For instance, 1-alkylated analogs show reduced antimicrobial activity due to decreased solubility .
- Computational analysis : Density functional theory (DFT) calculates electronic effects of substituents (e.g., fluorine’s electron-withdrawing impact) on reactivity and binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
